(2-Methoxy-5-(trifluoromethyl)phenyl)(methyl)sulfane
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Overview
Description
(2-Methoxy-5-(trifluoromethyl)phenyl)(methyl)sulfane is an organic compound characterized by the presence of a methoxy group, a trifluoromethyl group, and a sulfane group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-5-(trifluoromethyl)phenyl)(methyl)sulfane typically involves the reaction of 2-methoxy-5-(trifluoromethyl)phenyl)thiol with methyl iodide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction, resulting in the formation of the desired sulfane compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2-Methoxy-5-(trifluoromethyl)phenyl)(methyl)sulfane undergoes several types of chemical reactions, including:
Oxidation: The sulfane group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The methoxy and trifluoromethyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(2-Methoxy-5-(trifluoromethyl)phenyl)(methyl)sulfane has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2-Methoxy-5-(trifluoromethyl)phenyl)(methyl)sulfane involves its interaction with molecular targets through its functional groups. The methoxy and trifluoromethyl groups can participate in various chemical interactions, while the sulfane group can undergo redox reactions. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- (2-Fluoro-5-(trifluoromethyl)phenyl)(methyl)sulfane
- (2-Methoxy-5-methyl-4-(trifluoromethyl)phenyl)(methyl)sulfane
- (2-Methoxy-5-(trifluoromethoxy)phenyl)methanol
Uniqueness
(2-Methoxy-5-(trifluoromethyl)phenyl)(methyl)sulfane is unique due to the presence of both a methoxy and a trifluoromethyl group on the phenyl ring, which imparts distinct electronic and steric properties. These properties influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H9F3OS |
---|---|
Molecular Weight |
222.23 g/mol |
IUPAC Name |
1-methoxy-2-methylsulfanyl-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H9F3OS/c1-13-7-4-3-6(9(10,11)12)5-8(7)14-2/h3-5H,1-2H3 |
InChI Key |
UJFOQNYJDGKBRW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)SC |
Origin of Product |
United States |
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